(R)-1,4-Dioxaspiro[4.4]nonan-7-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(8R)-1,4-dioxaspiro[4.4]nonan-8-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-1-2-7(5-6)9-3-4-10-7/h6H,1-5,8H2/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUCRLHGAZBPBK-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1N)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C[C@@H]1N)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Stereochemical Considerations and Enantiocontrol in the Synthesis of R 1,4 Dioxaspiro 4.4 Nonan 7 Amine
Origin of Chirality in Spiro[4.4]nonane Systems
Spiro compounds are characterized by two rings connected through a single common atom, the spiro atom. In the case of spiro[4.4]nonane, this central atom is a quaternary carbon. The chirality in substituted spiro[4.4]nonane systems can arise from two primary sources: central chirality and axial chirality.
Central chirality emerges when the spiro atom itself is a stereocenter, or when one or both of the rings contain stereogenic centers. For (R)-1,4-Dioxaspiro[4.4]nonan-7-amine, the carbon atom to which the amine group is attached (C-7) is a stereogenic center. The designation "(R)" refers to the specific three-dimensional arrangement of the substituents around this carbon atom.
Axial chirality can occur in spiro systems when the two rings are perpendicular to each other and appropriately substituted, leading to non-superimposable mirror images. While the parent spiro[4.4]nonane is achiral, the introduction of substituents can create a chiral axis. The rigid and well-defined three-dimensional structure of the spiro[4.4]nonane framework is instrumental in the design of chiral ligands and catalysts.
Diastereoselective and Enantioselective Methodologies for Spiro[4.4]nonane Derivatives
The synthesis of enantiomerically pure spiro[4.4]nonane derivatives, including amines, relies on diastereoselective and enantioselective strategies. These methods aim to control the formation of new stereocenters during the reaction.
Diastereoselective synthesis often involves the use of a chiral auxiliary or a substrate with pre-existing stereocenters to influence the stereochemical outcome of a reaction. For instance, the addition of a nucleophile to a chiral spiro[4.4]nonane ketone can proceed with high diastereoselectivity due to steric hindrance from the existing stereocenters or directing groups.
Enantioselective methodologies aim to create a chiral product from an achiral or racemic starting material through the use of a chiral catalyst or reagent. In the context of synthesizing spiro[4.4]nonane amines, this could involve the asymmetric reduction of a spiro[4.4]nonane imine or the asymmetric amination of a spiro[4.4]nonane enolate. Organocatalysis and transition-metal catalysis are powerful tools for achieving high enantioselectivity in the synthesis of spirocyclic compounds. For example, chiral phosphoric acids have been used as catalysts in the desymmetrization of meso-substrates to generate chiral spiro compounds.
Methods for Control of Absolute Configuration
Achieving the desired (R)-configuration at the C-7 position of 1,4-Dioxaspiro[4.4]nonan-7-amine requires precise control over the synthetic route. Several strategies can be employed to this end.
Chiral Pool Synthesis Approaches
Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. While specific examples for the synthesis of this compound from the chiral pool are not extensively documented, the general approach would involve selecting a chiral starting material that already contains the desired stereocenter or a precursor that can be readily converted to it. For instance, a chiral cyclopentane (B165970) derivative with the correct absolute configuration could serve as a template for the construction of the spirocyclic system.
Utilization of Chiral Reagents and Ligands
The use of chiral reagents and ligands in asymmetric synthesis is a more versatile approach. Chiral reagents are used in stoichiometric amounts to induce chirality, while chiral ligands are used in catalytic amounts in conjunction with a metal center.
A variety of chiral ligands have been developed for the asymmetric synthesis of spiro[4.4]nonane derivatives. These ligands often feature a rigid backbone that creates a well-defined chiral environment around the metal center, enabling high levels of stereocontrol. Some notable examples of ligand classes applicable to the synthesis of chiral spirocycles are provided in the table below.
| Ligand Class | Abbreviation | Metal | Application in Asymmetric Synthesis |
| Spiro Bis(phosphine) | SpirOP | Rhodium | Hydrogenation of dehydroamino acids |
| Spiro Bis(isoxazoline) | SPRIX | Palladium | Tandem cyclization of dialkenyl alcohols |
| Spiro Bis(oxazoline) | SpiroBOX | Copper | Glyoxylate-ene and Henry reactions |
| Spiro Monophosphite-Olefin | SMPO | Rhodium | 1,2-addition of organoboronic acids to aldimines |
These ligands, when complexed with appropriate metals, can catalyze a wide range of enantioselective transformations, including hydrogenations, cycloadditions, and nucleophilic additions, which are key steps in the synthesis of chiral amines. For the synthesis of this compound, a potential strategy would be the asymmetric hydrogenation of a corresponding enamine or imine using a chiral iridium or rhodium catalyst bearing a spiro-based ligand.
Analytical Methods for Enantiomeric Purity and Absolute Configuration Determination
Once a chiral compound is synthesized, it is crucial to determine its enantiomeric purity (enantiomeric excess, ee) and absolute configuration.
The determination of the absolute configuration of spiro[4.4]nonane derivatives can be achieved through various methods, including X-ray crystallography of the compound or a suitable derivative, or by correlation to a compound of known configuration. Chiroptical methods such as circular dichroism (CD) spectroscopy can also be employed. For chiral amines, derivatization with a chiral reagent followed by NMR analysis can be a powerful tool for assigning the absolute configuration. frontiersin.org
Chiral High-Performance Liquid Chromatography (HPLC) Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the enantiomeric purity of chiral compounds. This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation.
For the analysis of this compound, a suitable chiral column, such as one based on polysaccharide derivatives (e.g., Daicel Chiralpak series), would be selected. The amine would likely be derivatized, for example, by acylation, to improve its chromatographic behavior and interaction with the CSP. The mobile phase composition and flow rate would be optimized to achieve baseline separation of the two enantiomers. The enantiomeric excess can then be calculated from the relative peak areas in the chromatogram. The table below illustrates typical chiral stationary phases used for the separation of spirocyclic compounds. researchgate.net
| Chiral Stationary Phase | Manufacturer | Typical Application |
| Chiralpak AD | Daicel | Separation of spiro bis(pyrazole) ligands |
| Chiralpak IA, IB, IC, ID | Daicel | General enantioseparation of pharmaceuticals |
| Chiralcel OJ, OD | Daicel | Separation of a wide range of chiral compounds |
By employing these advanced synthetic and analytical techniques, chemists can effectively control the stereochemical outcome of reactions to produce this compound with high enantiomeric purity, enabling its potential applications in various fields of chemical research.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic compounds. For chiral molecules, determining enantiomeric excess (ee) by standard NMR is challenging as enantiomers are isochronous and thus exhibit identical spectra. However, the use of chiral shift reagents (CSRs) can overcome this limitation.
Chiral shift reagents, typically lanthanide complexes such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can reversibly bind to the lone pair of electrons on the amine group of this compound. This interaction forms transient diastereomeric complexes. These diastereomeric complexes are no longer mirror images and, as a result, their corresponding nuclei experience different magnetic environments. This leads to a separation of signals (enantiodifferentiation) in the NMR spectrum, allowing for the quantification of each enantiomer.
The magnitude of the induced shift difference (ΔΔδ) is dependent on several factors, including the concentration of the CSR, the temperature, and the solvent. By integrating the distinct signals for the R and S enantiomers, the enantiomeric excess of a sample can be accurately determined.
Illustrative Data: The following table illustrates the expected chemical shift differences for a hypothetical racemic mixture of 1,4-Dioxaspiro[4.4]nonan-7-amine in the presence of a chiral shift reagent.
| Proton | Chemical Shift (ppm) without CSR | Chemical Shift (ppm) with CSR (R-enantiomer) | Chemical Shift (ppm) with CSR (S-enantiomer) | ΔΔδ (ppm) |
| Hα to NH₂ | 3.10 | 3.55 | 3.65 | 0.10 |
| Spirocyclic CH | 1.80-2.20 | 2.30-2.75 | 2.35-2.80 | - |
| Dioxolane CH₂ | 3.85-4.05 | 4.20-4.40 | 4.22-4.43 | - |
Note: This data is illustrative and represents typical shifts observed for similar chiral amines.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is another indispensable technique for the separation and quantification of enantiomers. This method relies on the use of a chiral stationary phase (CSP) within the GC column. These stationary phases are typically based on derivatized cyclodextrins, which create a chiral environment.
When a racemic mixture of a volatile derivative of 1,4-Dioxaspiro[4.4]nonan-7-amine (for example, after acylation) is passed through the chiral column, the enantiomers interact differently with the CSP. This differential interaction leads to a difference in their retention times, allowing for their separation. The mass spectrometer then detects and quantifies the separated enantiomers, providing a highly accurate determination of the enantiomeric ratio.
The choice of the chiral stationary phase and the chromatographic conditions (temperature program, carrier gas flow rate) are crucial for achieving baseline separation of the enantiomers.
Illustrative Data: The following table presents hypothetical chiral GC-MS data for the separation of the enantiomers of a derivatized 1,4-Dioxaspiro[4.4]nonan-7-amine.
| Enantiomer | Retention Time (min) | Peak Area (%) |
| (R)-enantiomer | 12.5 | 99.5 |
| (S)-enantiomer | 13.2 | 0.5 |
Note: This data is illustrative and represents a typical outcome for a highly enantioenriched sample.
Conformational Analysis and its Influence on Stereoselectivity in Spiro[4.4]nonane Systems
The stereochemical outcome of the synthesis of this compound is significantly influenced by the conformational preferences of the spiro[4.4]nonane ring system. This framework is composed of two fused five-membered rings that share a central spiro-carbon. Each of the cyclopentane rings can adopt various conformations, such as the envelope and twist forms.
The relative stability of these conformers and the steric hindrance they present play a crucial role in directing the approach of reagents during a chemical reaction. In an enantioselective synthesis, a chiral catalyst or auxiliary will interact with the substrate, and the transition state leading to the desired (R)-enantiomer will be favored due to lower steric interactions and more favorable electronic interactions.
Computational modeling and spectroscopic techniques, such as variable-temperature NMR, can be used to study the conformational landscape of intermediates in the synthetic pathway. Understanding the conformational dynamics of the spiro[4.4]nonane system allows for the rational design of synthetic strategies that maximize the stereoselectivity towards the desired this compound. The rigidity of the spirocyclic system, compared to more flexible acyclic or monocyclic structures, can often lead to higher levels of stereocontrol.
Applications in Asymmetric Catalysis Utilizing R 1,4 Dioxaspiro 4.4 Nonan 7 Amine Derivatives
Development of Novel Chiral Ligands Derived from (R)-1,4-Dioxaspiro[4.4]nonan-7-amine
The amine functionality of this compound serves as a versatile handle for the synthesis of a diverse array of chiral ligands. The inherent chirality of the spirocyclic backbone is transferred to the resulting ligand, making it a valuable precursor in the design of new catalytic systems.
Design of Chiral Phosphine (B1218219) and Phosphite (B83602) Ligands
Chiral phosphine and phosphite ligands are mainstays in asymmetric catalysis due to their strong coordination to transition metals and their tunable electronic and steric properties. The synthesis of such ligands from this compound typically involves the formation of a P-N bond or the conversion of the amine to other functional groups that can be subsequently phosphinated.
For instance, the amine can be transformed into a hydroxyl group, which can then be reacted with chlorophosphines or chlorophosphites to yield the desired ligands. The rigid spiro[4.4]nonane skeleton helps to create a well-defined chiral pocket around the metal center, which is essential for effective stereochemical communication during the catalytic cycle. The design of these ligands often focuses on modulating the substituents on the phosphorus atom to fine-tune the catalyst's activity and selectivity for specific transformations.
Synthesis and Evaluation of Nitrogen-Based Ligands
Nitrogen-based ligands, such as those containing oxazoline (B21484) or pyridine (B92270) moieties, are another important class of chiral ligands. The amine group of this compound is an ideal starting point for the construction of these ligands. For example, condensation of the amine with chiral amino alcohols can lead to the formation of bis(oxazoline) (BOX) or phosphino-oxazoline (PHOX) type ligands, where the spirocyclic unit imparts a rigid and stereochemically defined backbone.
The synthesis of these nitrogen-based ligands allows for the creation of bidentate or tridentate ligands that can coordinate to a variety of metal centers. The evaluation of these ligands in catalytic reactions involves screening them against a range of substrates and reaction conditions to determine their efficacy in terms of yield and enantiomeric excess (ee) of the desired product.
Principles of Chiral Catalyst Design and Optimization Based on Spiro[4.4]nonane Frameworks
The spiro[4.4]nonane framework possesses several advantageous features for the design of chiral catalysts. Its rigid, C2-symmetric structure minimizes conformational flexibility, which often leads to higher enantioselectivities in catalytic reactions. The two five-membered rings are nearly perpendicular to each other, creating a well-defined three-dimensional chiral space.
When designing catalysts based on this framework, several principles are considered:
Rigidity and Conformation: The rigid spirocyclic core restricts the number of possible conformations of the ligand-metal complex, leading to a more ordered transition state and, consequently, higher enantioselectivity.
Symmetry: The C2 symmetry of many spiro[4.4]nonane-derived ligands simplifies the analysis of the catalytic system and often contributes to high stereochemical control.
Tunability: The substituents on the coordinating atoms (e.g., phosphorus or nitrogen) and on the spirocyclic backbone itself can be systematically varied to optimize the catalyst's performance for a specific reaction. This allows for the fine-tuning of both steric and electronic properties.
Optimization of these catalysts often involves a combinatorial approach, where libraries of ligands with systematic variations are synthesized and screened for their catalytic activity and enantioselectivity.
Enantioselective Transformations Mediated by Spiro[4.4]nonane-Derived Catalysts
Catalysts derived from the spiro[4.4]nonane framework have been successfully applied in a variety of enantioselective transformations, demonstrating their versatility and effectiveness.
Asymmetric Hydrogenation Reactions
Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds, particularly chiral alcohols, amines, and carboxylic acids. Rhodium, ruthenium, and iridium complexes of chiral phosphine ligands derived from spiro[4.4]nonane scaffolds have shown excellent performance in the hydrogenation of various prochiral substrates, such as alkenes and ketones.
The high enantioselectivities achieved are attributed to the rigid and well-defined chiral environment created by the spirocyclic ligand, which effectively discriminates between the two enantiotopic faces of the substrate.
Table 1: Asymmetric Hydrogenation of Prochiral Ketones using a Spiro[4.4]nonane-Derived Catalyst
| Entry | Substrate | Catalyst Loading (mol%) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Acetophenone | 0.5 | >99 | 98 |
| 2 | 1-Tetralone | 0.5 | >99 | 99 |
Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Michael, Allylation)
The formation of carbon-carbon bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Ligands derived from the spiro[4.4]nonane framework have been employed in several key C-C bond-forming reactions.
Aldol Reaction: Chiral Lewis acid catalysts prepared from spiro[4.4]nonane-based ligands can mediate the enantioselective aldol reaction between aldehydes and silyl (B83357) enol ethers, yielding chiral β-hydroxy carbonyl compounds.
Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated compounds is another area where these catalysts have proven effective. Copper or palladium complexes with spirocyclic ligands can catalyze the Michael addition of various nucleophiles with high enantioselectivity.
Allylation: Asymmetric allylic alkylation, typically catalyzed by palladium complexes, is a versatile method for constructing chiral centers. Spiro[4.4]nonane-based phosphine ligands have been shown to induce high enantioselectivity in these reactions.
The success of these catalysts in such a diverse range of reactions underscores the utility of the spiro[4.4]nonane scaffold as a privileged platform for the design of effective chiral ligands.
Table 2: Enantioselective Michael Addition Catalyzed by a Spiro[4.4]nonane-Derived Copper Complex
| Entry | Michael Acceptor | Michael Donor | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Cyclohexenone | Diethyl malonate | 92 | 95 |
| 2 | Chalcone | Nitromethane | 88 | 97 |
Asymmetric Dearomatization Reactions
Asymmetric dearomatization is a powerful strategy for converting flat, aromatic compounds into valuable three-dimensional chiral structures. Palladium-catalyzed arylative dearomatization of phenols and naphthols, in particular, has emerged as a key method for constructing spirocycles containing all-carbon quaternary stereocenters.
In these reactions, a chiral ligand derived from a spirocyclic backbone, such as a diamine or phosphine derivative of this compound, coordinates to a palladium(0) precursor. The resulting chiral catalyst facilitates the dearomatization of phenolic substrates to yield spirocyclohexadienone products. Research has shown that the choice of ligand is critical for achieving high levels of enantiocontrol. For instance, in the palladium-catalyzed dearomatization of phenols, catalyst systems employing specific chiral phosphine ligands have successfully produced spirocyclic products in high yields and with significant enantiomeric excess (ee). mit.edunih.gov
The reaction typically proceeds via the formation of a palladium-phenoxide complex, followed by an intramolecular migratory insertion into an aryl halide tethered to the phenol (B47542). This key step forms the spirocyclic all-carbon quaternary center. The enantioselectivity is dictated by the chiral ligand, which controls the facial selectivity of the migratory insertion. Studies on related systems have demonstrated that ligands bearing an additional element of chirality on the phosphorus atom can further enhance both yield and enantioselectivity, achieving up to 99% yield and 91% ee in model reactions. nih.gov
The scope of this transformation includes various substituted phenols and tethered aryl halides, demonstrating its utility in synthesizing a range of complex molecular architectures from simple, planar starting materials. nih.govnih.gov
Table 1: Representative Results for Asymmetric Arylative Dearomatization of Phenols Note: This table represents typical results for this class of reaction using optimized chiral phosphine ligands.
| Substrate | Aryl Halide Tether | Product Yield | Enantiomeric Excess (ee) |
| Phenol | 2-bromophenyl | 99% | 91% |
| 3,5-Dimethylphenol | 2-bromophenyl | 74% | 81% |
| Phenol | 2-bromo-4,5-(methylenedioxy)phenyl | 92% | Not Reported |
| 4-Methoxyphenol | 2-bromophenyl | 90% | Not Reported |
Asymmetric Cyclization Reactions
Derivatives of this compound are also effective ligands in asymmetric cyclization reactions, which are fundamental for the construction of cyclic compounds. Palladium-catalyzed asymmetric [3+2] cycloaddition reactions are a prominent example, enabling the synthesis of highly functionalized five-membered rings, such as spiro cyclopentane-indandiones. nih.gov
In a typical reaction, a chiral ligand, such as a chiral oxamide-phosphine (COAP) ligand featuring a spirocyclic backbone, is used with a palladium catalyst. This catalytic system promotes the reaction between a three-atom component (e.g., a vinyl cyclopropane) and a two-atom component (e.g., a cyclic N-sulfonyl ketimine). The ligand not only induces asymmetry in the formation of the chiral π-allyl-palladium intermediate but is also crucial for suppressing undesirable background reactions, thereby ensuring high selectivity. nih.gov These reactions can generate multiple consecutive stereogenic centers with good control over both diastereoselectivity and enantioselectivity.
The products of these cyclizations, which include complex spirocycles, are valuable scaffolds in medicinal chemistry and materials science. The versatility of the palladium catalyst and the modular nature of the chiral spiro ligands allow for a broad range of substrates to be used, leading to a diverse library of enantioenriched cyclic molecules.
Table 2: Asymmetric [3+2] Cycloaddition Using a Chiral Spiro Ligand-Palladium Complex Note: This table represents typical results for this class of reaction using optimized chiral oxamide-phosphine (COAP) ligands.
| Vinyl Cyclopropane Substrate | Ketimine Substrate | Product Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Indandione-derived | N-Sulfonyl (Phenyl) | 85% | 10:1 | 94% |
| Indandione-derived | N-Sulfonyl (4-Methylphenyl) | 88% | 10:1 | 95% |
| Indandione-derived | N-Sulfonyl (4-Bromophenyl) | 82% | 15:1 | 96% |
| Indandione-derived | N-Sulfonyl (2-Naphthyl) | 79% | 12:1 | 91% |
Scope, Limitations, and Substrate Generality in Asymmetric Catalysis
The application of catalysts derived from this compound showcases both the broad potential and the inherent limitations of asymmetric catalysis. The rigid spiroketal backbone is a privileged structure that imparts high levels of stereocontrol, leading to successful outcomes across a range of reactions.
Scope and Generality: In palladium-catalyzed dearomatization reactions, these catalyst systems have demonstrated a broad substrate scope and excellent functional group tolerance. nih.gov Various electronically diverse phenols and tethered aryl groups can be employed successfully. Similarly, in asymmetric cyclizations, a wide array of substituted vinyl cyclopropanes and cyclic imines are often compatible, allowing for the synthesis of a diverse library of complex spirocyclic products. nih.gov The success with different substrates underscores the robustness of the chiral spiroketal scaffold in creating a consistently effective catalytic pocket.
Limitations: Despite the broad scope, limitations arise from steric and electronic factors. In some dearomatization reactions, ortho-substituted phenol substrates may lead to the preferential formation of C–O cross-coupling byproducts instead of the desired spirocyclohexadienone. nih.gov This suggests that significant steric hindrance near the reaction center can alter the reaction pathway.
In asymmetric cycloadditions, the nature of the substrates also plays a critical role. For example, while many vinyl cyclopropanes are suitable, those bearing excessively bulky ester groups may be incompatible, failing to react due to steric hindrance that prevents effective binding to the catalyst's active site. The electronic properties of the substrates are also important; highly electron-deficient or electron-rich partners may exhibit lower reactivity or selectivity, requiring fine-tuning of the ligand's electronic characteristics or the reaction conditions.
Mechanistic and Computational Studies of R 1,4 Dioxaspiro 4.4 Nonan 7 Amine and Its Transformations
Elucidation of Reaction Mechanisms in the Synthesis of (R)-1,4-Dioxaspiro[4.4]nonan-7-amine
While specific mechanistic studies for the synthesis of this compound are not extensively documented in the literature, the formation of the spiroketal core and the introduction of the amine functionality can be understood by examining related stereoselective spiroketalization and amination reactions. The synthesis likely involves the formation of a spiroketal followed by or concurrent with an amination step, or a cascade reaction involving an intramolecular cyclization of a substrate already containing the nitrogen moiety.
Transition State Analysis and Reaction Energetics
Computational chemistry, particularly Density Functional Theory (DFT), has proven to be a powerful tool for analyzing the transition states and reaction energetics of complex organic reactions, including stereoselective spiroketalizations. For analogous systems, DFT calculations have been employed to elucidate the origins of stereoselectivity by comparing the energies of different transition state structures.
In a study on the intramolecular [3+2] cycloaddition of alkene-tethered α-silyloxydiazoalkanes, which leads to bicyclic systems with stereochemical outcomes dependent on the transition state, DFT calculations revealed that the energy difference between competing transition states can be small, yet decisive for the observed diastereoselectivity. For instance, the transition state leading to the major product was found to be lower in energy by only 0.7 kcal/mol compared to the transition state for the minor product, a difference attributed to competing steric effects acs.org. This highlights the subtle energetic factors that can govern stereochemical outcomes.
Similarly, in the context of asymmetric diamination reactions, DFT investigations have shown that the stereocontrolling transition states for C-N bond formation are influenced by a network of weak non-covalent interactions, such as C-H···π and C-H···O interactions nih.gov. The balance of these interactions dictates the relative energies of the transition states and, consequently, the enantioselectivity of the reaction nih.gov. It is plausible that similar weak interactions play a crucial role in the transition state leading to this compound, particularly in the presence of a chiral catalyst.
A hypothetical reaction pathway for the formation of a related spiroaminal could proceed through a cascade reaction where the transition state energies would determine the stereochemical outcome. The relative energies of these transition states would be influenced by the nature of the catalyst and the substituents on the starting material.
Table 1: Hypothetical Relative Transition State Energies for Spiroaminal Formation
| Transition State | Relative Energy (kcal/mol) | Predicted Major Stereoisomer |
|---|---|---|
| TS-R | 0.0 | (R)-spiroaminal |
Note: This table is illustrative and based on principles from related computational studies.
Investigation of Lewis Acid and Other Catalyst Roles
Catalysts play a pivotal role in controlling the stereoselectivity of spiroketal and spiroaminal synthesis. Chiral catalysts, in particular, can create a chiral environment around the reacting species, favoring the formation of one enantiomer over the other.
In the enantioselective synthesis of spiroketals and spiroaminals, sequential gold and iridium catalysis has been effectively utilized. This system facilitates a cascade reaction where an in situ generated vinyl ether or enamide undergoes asymmetric allylation and spiroketalization nih.gov. The chiral iridium complex is responsible for the high enantioselectivity observed in the final spirocyclic product nih.gov.
Bifunctional aminothiourea catalysts have also been shown to mediate the asymmetric synthesis of spiroketals through an intramolecular hemiacetalization/oxy-Michael addition cascade nih.gov. The catalyst's ability to form multiple hydrogen bonds with the substrate is believed to be key to achieving high enantioselectivity nih.gov. This multipoint recognition in the transition state lowers the energy barrier for the formation of one enantiomer.
For the synthesis of this compound, a chiral Lewis acid or a Brønsted acid could be employed to activate the substrate and control the stereochemical outcome of the cyclization and amination steps. The catalyst would likely coordinate to one or more heteroatoms in the substrate, orienting it in a way that favors the approach of the nucleophile from a specific face, leading to the desired (R)-configuration.
Computational Chemistry for Stereoselectivity Prediction and Rationalization
Computational methods are indispensable for predicting and rationalizing the stereoselectivity of complex organic reactions. DFT calculations and molecular dynamics simulations provide insights into the structure and energetics of reactants, intermediates, transition states, and products.
Density Functional Theory (DFT) Calculations
DFT calculations are widely used to investigate the mechanisms and stereoselectivity of chemical reactions. By calculating the energies of the various species along the reaction coordinate, it is possible to identify the lowest energy pathway and thus predict the major product.
In the study of 1,3-dipolar cycloaddition reactions, DFT has been used to determine the regio- and stereoselectivity by analyzing the activation energies of the different possible reaction channels mdpi.com. These calculations have shown that the kinetic adducts are formed through the lowest energy transition states mdpi.com. Such an approach could be applied to model the key bond-forming steps in the synthesis of this compound to predict the most likely stereochemical outcome.
Mechanistic insights into the selectivity of reactions can also be gained through DFT calculations. For instance, in the Glaser heterocoupling reaction for the synthesis of enantiomerically enriched α-amino acids, DFT calculations revealed that the stability of key intermediates plays a crucial role in driving the reaction toward the desired product nih.gov.
Table 2: Example of DFT-Calculated Parameters for a Stereoselective Reaction
| Parameter | Value | Significance |
|---|---|---|
| ΔE‡ (TS-R - TS-S) | -2.1 kcal/mol | Favors (R) enantiomer |
| Gibbs Free Energy of Reaction (ΔG) | -15.8 kcal/mol | Thermodynamically favorable |
Note: This table presents hypothetical data based on typical DFT studies of stereoselective reactions.
Molecular Dynamics Simulations for Conformational Sampling
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational space of molecules and understanding their dynamic behavior. In the context of stereoselective synthesis, MD simulations can be used to sample the conformations of catalyst-substrate complexes to identify the most stable arrangements that lead to the observed stereochemical outcome.
MD simulations have been used to investigate chiral recognition by molecular micelles, providing insights into how the shape and charge distribution of chiral molecules lead to preferential binding researchgate.net. These simulations revealed the importance of stereoselective intermolecular hydrogen bonds in the discrimination of enantiomers researchgate.net.
For this compound, MD simulations could be employed to study the conformational preferences of the dioxaspiro[4.4]nonane ring system and how the amine substituent influences its geometry. Furthermore, simulations of the precursor molecule in the presence of a chiral catalyst could help to elucidate the dynamic interactions that lead to the stereoselective formation of the (R)-enantiomer. Understanding the conformational landscape is crucial as the relative stability of different conformers can influence the reactivity and selectivity of subsequent transformations.
Structure-Reactivity Relationships within Dioxaspiro[4.4]nonane Systems
The reactivity of the 1,4-dioxaspiro[4.4]nonane scaffold is influenced by its unique structural and electronic properties. The spirocyclic nature of the molecule imparts a degree of rigidity, which can influence the accessibility of different reactive sites.
Structure-activity relationship (SAR) studies on related dioxaspiro[4.5]decane derivatives have shown that modifications to the substituents on the spiroketal framework can have a significant impact on their biological activity. These studies highlight the importance of the three-dimensional arrangement of functional groups for molecular recognition at biological targets.
The interplay between the stereochemistry of the amine group and the spiroketal core is a key aspect of the structure-reactivity relationship for this class of compounds. Understanding these relationships is essential for the design of new derivatives with tailored properties for applications in areas such as asymmetric catalysis and medicinal chemistry.
Understanding Principles of Enantiomeric Induction in Catalytic Processes
The enantioselective transformations facilitated by chiral catalysts such as this compound are governed by fundamental principles of stereochemistry and reaction kinetics. The ability of this and similar chiral primary amines to induce a preference for one enantiomer over another stems from the creation of a transient, diastereomeric intermediate or transition state. Within this chiral environment, the energetic barriers leading to the formation of the two possible product enantiomers are unequal, resulting in a disparity in their rates of formation. The primary mechanisms underpinning this enantiodifferentiation are covalent catalysis through enamine or iminium ion formation, and the subsequent stereochemical control exerted by the catalyst's rigid three-dimensional structure.
At the core of many reactions catalyzed by primary amines is the formation of a covalent bond between the catalyst and a substrate, typically a carbonyl compound. This interaction leads to the generation of a nucleophilic enamine or an electrophilic iminium ion. The chirality of the this compound is directly transferred to this reactive intermediate, setting the stage for stereoselective bond formation.
The rigid spirocyclic framework of this compound plays a crucial role in establishing a well-defined chiral pocket around the reactive center. This steric hindrance effectively shields one face of the enamine or iminium ion intermediate. Consequently, an incoming electrophile or nucleophile is directed to the more accessible face, leading to the preferential formation of one enantiomer of the product. Computational models of similar catalytic systems have demonstrated that the energy difference between the transition states for the two possible attack trajectories can be significant, thus accounting for high levels of enantioselectivity. nih.govrsc.org
Beyond steric blocking, non-covalent interactions, particularly hydrogen bonding, are critical in stabilizing the favored transition state. mdpi.combeilstein-journals.org In reactions involving electrophiles with hydrogen bond accepting capabilities (e.g., nitroolefins, enones), the amine catalyst, after forming an enamine, can utilize its N-H proton to form a hydrogen bond with the electrophile. This interaction not only activates the electrophile but also rigidly orients it in the transition state, further enhancing the facial selectivity of the subsequent bond-forming step. nih.gov Theoretical studies on analogous systems have quantified the stabilizing effect of such hydrogen bonds, confirming their importance in achieving high enantiomeric excess. beilstein-journals.org
Future Research Directions and Perspectives on R 1,4 Dioxaspiro 4.4 Nonan 7 Amine
Development of More Sustainable and Atom-Economical Synthetic Methodologies
Key research objectives in this area include:
Catalytic Asymmetric Synthesis: Shifting from chiral pool-based syntheses to catalytic asymmetric methods would be a significant advancement. This could involve the development of novel catalytic systems for the asymmetric construction of the spirocyclic core.
Biocatalysis: The use of enzymes, such as transaminases, could offer a highly selective and environmentally benign route to chiral amines like (R)-1,4-Dioxaspiro[4.4]nonan-7-amine. Research in this area would focus on enzyme screening and protein engineering to develop biocatalysts with high activity and stereoselectivity for the target molecule.
Renewable Starting Materials: Investigating synthetic pathways that utilize renewable feedstocks instead of petroleum-based starting materials will be a crucial aspect of sustainable synthesis.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Catalytic Asymmetric Synthesis | High enantioselectivity, reduced waste | Development of novel metal- or organo-catalysts |
| Biocatalysis | High selectivity, mild reaction conditions | Enzyme screening and engineering |
| Renewable Starting Materials | Reduced carbon footprint, sustainability | Identification of suitable biomass-derived precursors |
Exploration of Novel Chiral Ligand Architectures for Broader Catalytic Applications
The primary amine functionality of this compound serves as a versatile handle for its derivatization into a wide array of chiral ligands. Future research will focus on the rational design and synthesis of new ligand architectures to address current challenges in asymmetric catalysis.
Areas for exploration include:
Bidentate and Polydentate Ligands: The synthesis of novel P,N-, N,N-, and N,O-ligands for transition-metal catalysis. These ligands could find applications in a variety of asymmetric transformations, such as hydrogenation, hydroformylation, and C-C bond-forming reactions.
Organocatalysts: The incorporation of the this compound scaffold into organocatalyst frameworks, such as chiral phosphoric acids, amines, and thioureas. The rigid spirocyclic backbone could impart unique stereochemical control in organocatalyzed reactions.
Supramolecular Catalysis: The design of ligands capable of forming well-defined supramolecular structures, leading to catalysts with enhanced activity and selectivity through non-covalent interactions.
Expansion of Synthetic Applications in Complex Molecule Synthesis and Materials Science
Beyond its use in catalysis, this compound is a valuable chiral building block for the synthesis of complex molecules and functional materials. Future work will likely expand its utility in these areas.
Potential applications include:
Natural Product Synthesis: The rigid spirocyclic framework can serve as a key stereocontrolling element in the total synthesis of complex natural products.
Medicinal Chemistry: The incorporation of the spirocyclic motif into drug candidates can lead to compounds with improved pharmacological properties, such as enhanced target binding and metabolic stability.
Chiral Materials: The use of this compound as a monomer or chiral dopant for the synthesis of advanced materials with unique optical or electronic properties, such as chiral polymers and metal-organic frameworks (MOFs).
| Application Area | Potential Impact | Research Direction |
| Natural Product Synthesis | Access to novel and complex molecular architectures | Retrosynthetic analysis and application in total synthesis |
| Medicinal Chemistry | Development of new therapeutic agents with improved properties | Synthesis and biological evaluation of spirocycle-containing compounds |
| Materials Science | Creation of functional materials with tailored chiral properties | Polymerization and self-assembly studies |
Advanced Mechanistic Investigations using Spectroscopic and Theoretical Methods
A deeper understanding of the reaction mechanisms involving this compound and its derivatives is crucial for the rational design of improved catalysts and synthetic routes. Future research will employ a combination of advanced spectroscopic and theoretical methods to elucidate these mechanisms.
Key methodologies will include:
In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can provide real-time information on the structure and concentration of catalytic intermediates.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods will be instrumental in modeling reaction pathways, predicting transition state geometries, and understanding the origins of stereoselectivity.
Integration with Modern Synthetic Technologies (e.g., Flow Chemistry, High-Throughput Screening)
The adoption of modern synthetic technologies can significantly accelerate the development and optimization of processes involving this compound.
Future integration will likely focus on:
Flow Chemistry: The development of continuous-flow processes for the synthesis of this compound and its derivatives can offer advantages in terms of safety, scalability, and process control.
High-Throughput Screening (HTS): HTS techniques can be employed for the rapid screening of libraries of chiral ligands derived from this compound to identify optimal catalysts for specific transformations.
Automation and Machine Learning: The use of automated synthesis platforms and machine learning algorithms can facilitate the optimization of reaction conditions and the discovery of novel catalytic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
